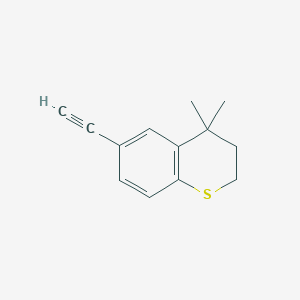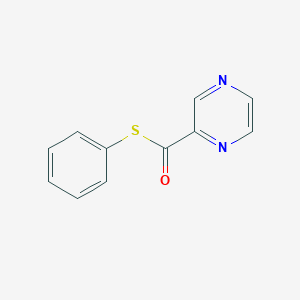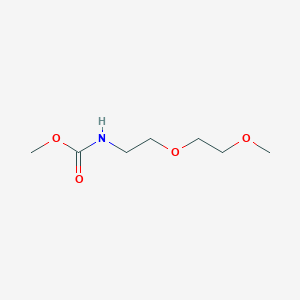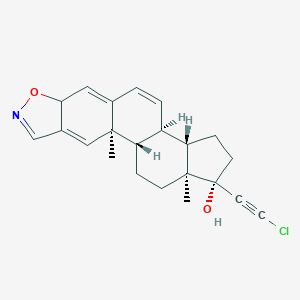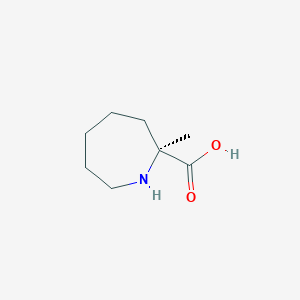
(S)-2-Methylazepane-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-Methylazepane-2-carboxylic acid is a cyclic amino acid that has been found to have potential applications in scientific research. This compound is also known as S-MAPA and has a molecular weight of 157.21 g/mol. It is a chiral compound, which means that it has two enantiomers, (S)-MAPA and (R)-MAPA. In
Mecanismo De Acción
The mechanism of action of (S)-2-Methylazepane-2-carboxylic acid is not fully understood. However, it has been found to bind to certain receptors in the brain, such as the N-methyl-D-aspartate (NMDA) receptor. This binding may result in the modulation of the activity of these receptors, which could lead to changes in neuronal activity.
Biochemical and Physiological Effects:
(S)-2-Methylazepane-2-carboxylic acid has been found to have several biochemical and physiological effects. It has been shown to have anticonvulsant and antinociceptive effects in animal models. It has also been found to have anxiolytic and antidepressant effects. Additionally, (S)-2-Methylazepane-2-carboxylic acid has been found to have neuroprotective effects, which could potentially be useful in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (S)-2-Methylazepane-2-carboxylic acid in lab experiments is its high enantiomeric purity, which allows for more accurate and reproducible results. Additionally, the compound is relatively easy to synthesize, which makes it readily available for use in research. However, one limitation of using (S)-2-Methylazepane-2-carboxylic acid is its limited solubility in water, which can make it difficult to work with in aqueous solutions.
Direcciones Futuras
There are several future directions for research involving (S)-2-Methylazepane-2-carboxylic acid. One potential area of research is the development of new analogs and derivatives of the compound with improved pharmacological properties. Additionally, further studies are needed to fully understand the mechanism of action of (S)-2-Methylazepane-2-carboxylic acid and its potential therapeutic applications. Finally, research into the synthesis of (S)-2-Methylazepane-2-carboxylic acid using more sustainable and environmentally friendly methods could also be explored.
Métodos De Síntesis
The synthesis of (S)-2-Methylazepane-2-carboxylic acid can be achieved through several methods. One of the most common methods is the asymmetric hydrogenation of 2-methylazepane-2-carboxylic acid using a chiral catalyst. This method produces (S)-2-Methylazepane-2-carboxylic acid with high enantiomeric purity. Another method involves the use of chiral auxiliary reagents to achieve asymmetric synthesis.
Aplicaciones Científicas De Investigación
(S)-2-Methylazepane-2-carboxylic acid has potential applications in scientific research. It has been found to be a useful building block in the synthesis of biologically active compounds. This compound has been used in the synthesis of analogs of natural products, such as the antitumor agent, taxol. (S)-2-Methylazepane-2-carboxylic acid has also been used in the synthesis of peptides and peptidomimetics.
Propiedades
Número CAS |
123053-16-7 |
|---|---|
Nombre del producto |
(S)-2-Methylazepane-2-carboxylic acid |
Fórmula molecular |
C8H15NO2 |
Peso molecular |
157.21 g/mol |
Nombre IUPAC |
(2S)-2-methylazepane-2-carboxylic acid |
InChI |
InChI=1S/C8H15NO2/c1-8(7(10)11)5-3-2-4-6-9-8/h9H,2-6H2,1H3,(H,10,11)/t8-/m0/s1 |
Clave InChI |
HENFVIRGSOIAEG-QMMMGPOBSA-N |
SMILES isomérico |
C[C@]1(CCCCCN1)C(=O)O |
SMILES |
CC1(CCCCCN1)C(=O)O |
SMILES canónico |
CC1(CCCCCN1)C(=O)O |
Sinónimos |
1H-Azepine-2-carboxylicacid,hexahydro-2-methyl-,(S)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[3-[3-(2,3-Dihydroxypropoxy)-2-hydroxypropoxy]-2-hydroxypropyl] octadecanoate](/img/structure/B53500.png)

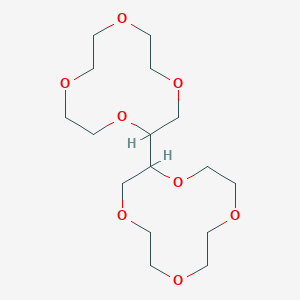

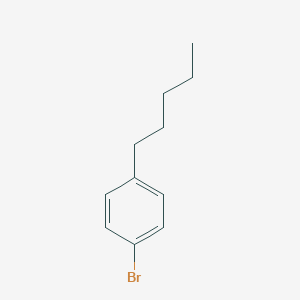
![6,7-dihydro-2H-pyrrolo[2,1-c][1,2,4]triazol-3(5H)-one](/img/structure/B53513.png)

